Product packaging for N-acetyl-4-nitrophenylalanine(Cat. No.:CAS No. 17363-92-7)

N-acetyl-4-nitrophenylalanine

Cat. No.: B101948
CAS No.: 17363-92-7
M. Wt: 252.22 g/mol
InChI Key: SOPVYCYKWGPONA-JTQLQIEISA-N
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Description

Significance of Non-Canonical Amino Acids in Advancing Chemical Biology

The field of chemical biology has been profoundly advanced by the introduction of non-canonical amino acids (ncAAs), also referred to as unnatural or non-standard amino acids. Current time information in Bangalore, IN.encyclopedia.pub Unlike the 20 standard proteinogenic amino acids that are the fundamental building blocks of proteins in most organisms, ncAAs offer an expanded chemical repertoire. encyclopedia.pub Scientists can site-specifically incorporate ncAAs into proteins, a technique that allows for the introduction of novel chemical functionalities, such as ketones, alkynes, azides, and nitro groups. encyclopedia.pubnih.gov

This expansion of the genetic code is a powerful tool for protein engineering and for elucidating protein structure and function. acs.orgnih.gov The incorporation of ncAAs enables the creation of proteins with enhanced stability, novel catalytic activities, and unique binding properties. rsc.org Furthermore, ncAAs serve as invaluable probes for studying complex biological processes. They can be designed as spectroscopic reporters to monitor protein dynamics and interactions in real-time or as photo-crosslinkers to map protein-protein interactions within the cellular environment. acs.orgnih.gov The ability to tailor protein function through the inclusion of these unique building blocks has opened up new avenues in drug discovery, materials science, and the development of new-to-nature biocatalysts. nih.govnih.gov

Role of N-Acetyl-4-nitrophenylalanine as a Versatile Phenylalanine Derivative

This compound stands out as a particularly versatile derivative of phenylalanine. The N-acetyl group plays a crucial role in its chemical synthesis and application. For instance, N-acetylation is a common step in the enzymatic resolution of racemic amino acid mixtures, allowing for the separation of stereoisomers. acs.org It is also used in the synthesis of peptides and other complex molecules. google.comnih.gov

The para-nitro group on the phenyl ring is a key feature that imparts much of the compound's utility. This electron-withdrawing group makes the compound a useful intermediate in chemical synthesis. For example, the nitro group can be readily reduced to an amino group, providing a chemical handle for further modification. nih.gov This strategy has been used to introduce fluorescent markers into peptides. nih.gov

Furthermore, the nitroaromatic moiety makes 4-nitrophenylalanine (the non-acetylated parent compound) a valuable spectroscopic probe in biophysical studies. acs.org Peptides and proteins containing this residue have been used to study enzyme kinetics and mechanisms, as the nitro group's spectroscopic properties can change upon enzymatic cleavage or binding events. evitachem.comnih.gov For example, peptides containing 4-nitrophenylalanine have been used as substrates for proteases, where cleavage can be monitored spectrophotometrically. evitachem.comformulationbio.com this compound itself, or its esters, can serve as substrates or intermediates in various enzymatic and chemical reactions, including in the synthesis of other valuable compounds. google.comgoogle.com

Historical Development and Emerging Trends in Research Applications

The journey of ncAAs from niche chemical curiosities to essential tools in molecular science has been marked by significant milestones. Early methods for creating proteins with unnatural residues relied on the chemical modification of existing proteins. acs.org A major breakthrough came with the development of methods for the site-specific incorporation of ncAAs into proteins in vitro, first reported in 1989. acs.org This was followed by the development of orthogonal translation systems that enabled the genetic encoding of ncAAs in living cells, a technique now widely known as genetic code expansion. acs.org

The synthesis of L-4-nitrophenylalanine itself has evolved from traditional chemical methods involving the nitration of L-phenylalanine to more environmentally friendly biocatalytic approaches. researchgate.net A 1987 study highlighted the use of the azlactone of N-acetyl-(p-nitro)phenylalanine as a precursor to introduce an amino group into a peptide chain for fluorescent labeling. nih.gov

Emerging trends in the application of this compound and its parent compound, 4-nitrophenylalanine, are focused on several key areas. There is growing interest in the de novo biosynthesis of 4-nitrophenylalanine from simple feedstocks like glucose using engineered microbes, which could provide a sustainable and cost-effective source of this valuable ncAA. researchgate.net In materials science, N-acetyl-L-phenylalanine is being used to construct novel coordination polymers and metal-organic frameworks with unique properties, such as luminescence-based sensing of nitroaromatic compounds. researchgate.net In peptide chemistry, 4-nitrophenylalanine continues to be a crucial component in the synthesis of complex pharmaceutical peptides and as a quencher in FRET-based enzyme assays. formulationbio.comgoogle.com These advancements underscore the expanding role of this compound as a versatile chemical entity in both fundamental and applied research.

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name 2-acetamido-3-(4-nitrophenyl)propanoic acid nih.gov
Molecular Formula C₁₁H₁₂N₂O₅ nih.gov
Molecular Weight 252.22 g/mol nih.gov

| CAS Number | 62561-97-1 | sigmaaldrich.com |

Table 2: List of Compounds Mentioned

Compound Name
This compound
Phenylalanine
4-nitrophenylalanine
L-DOPA (L-3,4-dihydroxyphenylalanine)
N-acetyl-(p-amino)phenylalanine
N-acetyl-L-phenylalanine
4-nitrophenol
N-acetyl-Phe-Gly 4-nitroanilide
N-Dansyl-D-alanine-glycine-4-nitrophenylalanine-glycine
p-cyanophenylalanine
L-(7-hydroxycoumarin-4-yl)ethylglycine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O5 B101948 N-acetyl-4-nitrophenylalanine CAS No. 17363-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPVYCYKWGPONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408280
Record name N-acetyl-4-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17363-92-7
Record name N-acetyl-4-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Acetyl 4 Nitrophenylalanine and Its Analogues

Chemoenzymatic and Biocatalytic Synthesis of Chiral Phenylalanine Derivatives

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for producing chiral amino acids. Enzymes such as aminotransferases and acylases are pivotal in these methodologies.

Stereoselective Production via Aminotransferases

Aminotransferases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, generating a new amino acid. Engineered aminotransferases have been successfully employed for the stereoselective production of various D-phenylalanine derivatives. polimi.itmanchester.ac.uk These biocatalytic cascades can achieve high enantiomeric excess (ee), often exceeding 99%, starting from racemic mixtures or L-amino acids. polimi.it

One-pot biocatalytic cascades have also been developed to synthesize a diverse range of L-phenylalanine derivatives. biorxiv.orgnih.govbiorxiv.org These systems can utilize multiple enzymes, including L-threonine transaldolases, phenylserine (B13813050) dehydratases, and aminotransferases, to produce functionalized L-phenylalanine analogues from simple aldehydes or carboxylic acids under mild, aqueous conditions. biorxiv.orgnih.govbiorxiv.org Notably, the de novo biosynthesis of 4-nitrophenylalanine has been shown to harness the capabilities of endogenous E. coli aminotransferases. biorxiv.orgbiorxiv.org The native aromatic amino acid aminotransferase from E. coli, TyrB, has demonstrated excellent stereoselectivity for non-standard L-phenylalanine derivatives and has been evaluated for its activity on 4-nitro-phenylpyruvic acid. biorxiv.org

Table 1: Biocatalytic Production of Phenylalanine Derivatives using Aminotransferases

Starting MaterialEnzyme SystemProductEnantiomeric Excess (ee)Reference
Racemic or L-phenylalanine derivativesEngineered D-amino acid aminotransferase & L-amino acid deaminaseD-phenylalanine derivatives90% to >99% polimi.itmanchester.ac.uk
Aryl aldehydesL-threonine transaldolase, phenylserine dehydratase, aminotransferaseL-phenylalanine derivativesHigh biorxiv.orgnih.govbiorxiv.org
4-nitro-phenylpyruvic acidE. coli aromatic amino acid aminotransferase (TyrB)4-nitro-L-phenylalanineHigh Stereoselectivity biorxiv.org

Enzymatic Resolution of Racemic N-Acetylated Nitrophenylalanines

Enzymatic resolution is a widely used technique for the separation of enantiomers. Acylases, a class of hydrolase enzymes, are particularly effective for the kinetic resolution of racemic N-acetylated amino acids. biorxiv.orgnih.govsciencenet.cn This process involves the selective hydrolysis of the N-acetyl group from one enantiomer (typically the L-enantiomer) of the racemic mixture, allowing for the separation of the resulting free amino acid from the unreacted N-acetylated D-amino acid. sciencenet.cn

For instance, the enzymatic hydrolysis of racemic N-acetyl-4-fluoro-3-nitrophenylalanine using Aspergillus acylase I has been reported to produce (S)-4-fluoro-3-nitrophenylalanine with high enantiomeric excess (>95-99% ee) on a gram scale. nih.gov This method is applicable to a range of N-acetylated amino acid derivatives. The use of immobilized L-specific aminoacylase, such as from Aspergillus oryzae, allows for the selective hydrolysis of N-acetyl-L-amino acids from a racemic mixture. sciencenet.cn The resulting L-amino acid can be isolated, and the remaining N-acetyl-D-amino acid can be racemized and recycled, making the process highly efficient. sciencenet.cn

Chemical Synthesis Routes for N-Acetyl-4-nitrophenylalanine

Traditional chemical synthesis provides robust and scalable methods for the production of this compound.

Nitration of L-Phenylalanine and Subsequent Acetylation

A common and direct route to synthesize 4-nitro-L-phenylalanine is through the nitration of L-phenylalanine. researchgate.nettandfonline.comresearchgate.net This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. researchgate.netgoogleapis.com Studies have shown that a yield of 65.2% for L-4-nitrophenylalanine can be achieved when a 2:1 volume ratio of concentrated H2SO4 to concentrated HNO3 is used at 0°C for 3 hours. researchgate.net The use of a tubular reactor for this nitration has been shown to increase the yield to 80.9% and reduce the formation of by-products. researchgate.net

Following the synthesis of 4-nitrophenylalanine, the N-acetyl group is introduced through an acetylation reaction. This can be achieved by reacting the amino acid with acetic anhydride. asm.orggoogle.com Alternatively, acetic acid in the presence of a coupling agent like diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (B1669883) (DCC) can be used. google.com

Table 2: Yields for the Nitration of L-Phenylalanine

Reaction ConditionsReactor TypeYield of L-4-NitrophenylalanineReference
H2SO4:HNO3 (2:1), 0°C, 3hBatch Reactor65.2% researchgate.net
H2SO4:HNO3 (2:1), 50°C, 5 minTubular Reactor80.9% researchgate.net

Modified Malonic Ester Reactions for Related Nitro-Amino Acid Analogues

The malonic ester synthesis is a versatile method for the preparation of amino acids. libretexts.orgmasterorganicchemistry.comlibretexts.org This synthesis involves the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation to yield the desired amino acid. libretexts.orgmasterorganicchemistry.com A variation of this, the amidomalonate synthesis, utilizes an N-acylaminomalonic ester. libretexts.org

This methodology can be adapted for the synthesis of nitro-amino acid analogues. For example, esters of nitromalonic acid are valuable precursors in amino acid synthesis. acs.orggoogle.com The synthesis involves the condensation of a suitable starting material with a dialkyl nitromalonate. Subsequent decarbalkoxylation, reduction, and hydrolysis yield the target amino acid. google.com This approach offers a route to various substituted amino acids, including those with nitro functionalities, by choosing the appropriate alkylating agent. researchgate.net

Solid-Phase Synthesis of Peptides Incorporating this compound

Solid-phase peptide synthesis (SPPS) is the standard method for the stepwise assembly of peptides. peptide.combeilstein-journals.org This technique allows for the incorporation of non-standard amino acids, such as this compound, into peptide chains. nih.govmit.eduacs.org

The general process involves attaching the C-terminal amino acid to a solid resin support. peptide.com The peptide chain is then elongated by a series of coupling and deprotection steps. beilstein-journals.org For the incorporation of this compound, the Fmoc (N-(9-fluorenyl)methoxycarbonyl) based chemistry is commonly employed. nih.gov The Fmoc-protected 4-nitrophenylalanine is coupled to the growing peptide chain on the resin. nih.gov The N-terminal acetylation can be performed on the resin-bound peptide using acetic anhydride. google.comnih.gov

The nitro group on the phenylalanine residue can also be a handle for further modifications. For example, the nitro group of a resin-bound peptide containing 4-nitrophenylalanine can be reduced to an amino group using reagents like stannous chloride. nih.gov This allows for subsequent derivatization of the peptide. Finally, the completed peptide is cleaved from the resin support. beilstein-journals.orgnih.gov

Integration into Peptaibiotics and Lipopeptides

The incorporation of this compound and its derivatives into peptaibiotics and lipopeptides allows for the introduction of unique functionalities that can be used to study their mechanism of action and to develop new analogues with enhanced properties. Peptaibiotics are a class of antimicrobial peptides rich in non-proteinogenic amino acids, while lipopeptides are peptides conjugated to a lipid moiety, which often enhances their membrane-disrupting activities.

A key strategy for incorporating 4-nitrophenylalanine into these complex structures is through solid-phase peptide synthesis (SPPS), utilizing the fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy. The commercially available Fmoc-L-4-nitrophenylalanine (Fmoc-Phe(4-NO2)-OH) serves as the primary building block for this purpose. peptide.comadvancedchemtech.com

A notable example is the synthesis of analogues of trichogin GA IV, a 10-residue peptaibiotic. peptide.com In these studies, 4-nitrophenylalanine was inserted at various positions within the peptide sequence to act as an infrared (IR) absorption probe. peptide.com This modification allows for the investigation of the local polarity and environment of the peptide as it interacts with biological membranes. The synthesis was accomplished using standard Fmoc-based solid-phase methodology.

Another approach involves the post-synthesis modification of a peptide or oligosaccharide, which is then linked to a lipid carrier. For instance, a chromophore such as p-nitrophenylalanine can be reacted with an N-glycyl-β-glycosylamine derivative of an oligosaccharide. google.com The resulting chromophoric conjugate can then be attached to a lipopeptide carrier, such as tripalmitoyl-S-glycerylcysteine, after activation with a reagent like thiophosgene. google.com This method provides a versatile route to lipoglycopeptides containing the 4-nitrophenylalanine probe.

The synthesis of the precursor, L-4-nitrophenylalanine, is typically achieved through the nitration of L-phenylalanine using a mixture of concentrated sulfuric acid and nitric acid. researchgate.net Careful control of reaction conditions, such as temperature and reaction time, is crucial to maximize the yield of the desired para-substituted product and minimize the formation of byproducts. researchgate.net One reported method achieves a yield of 65.2% at 0°C over 3 hours. researchgate.net

Precursor/Building BlockSynthetic MethodApplicationReference(s)
L-4-nitrophenylalanineNitration of L-phenylalaninePrecursor for further derivatization researchgate.net
Fmoc-L-4-nitrophenylalanineFmoc protection of L-4-nitrophenylalanineSolid-phase peptide synthesis peptide.comadvancedchemtech.com
N-acetyl-DL-(p-nitro)phenylalanine azlactoneDehydration of N-acetyl-DL-(p-nitro)phenylalanineLabeling of peptides bibliotekanauki.pl

Synthesis of Labeled Peptides for Functional Probing

The unique spectroscopic properties of the nitro group in 4-nitrophenylalanine make it an excellent label for functional probing of peptides. It can serve as both an IR probe to monitor local environments and as a quencher in Förster Resonance Energy Transfer (FRET) pairs to study peptide conformation and binding events. peptide.comadvancedchemtech.com

The primary method for introducing 4-nitrophenylalanine into a specific site within a peptide sequence is through Fmoc-based solid-phase peptide synthesis (SPPS). chemicalbook.com The use of Fmoc-Phe(4-NO2)-OH allows for the precise incorporation of the labeled amino acid at any desired position in the peptide chain. peptide.comadvancedchemtech.com This method is widely applicable and is supported by the commercial availability of the necessary protected amino acid.

An alternative method for labeling peptides involves the use of the azlactone of N-acetyl-DL-(p-nitro)phenylalanine. bibliotekanauki.pl This reactive intermediate can be coupled to the N-terminus of a peptide chain. A subsequent step involves the reduction of the nitro group to an amino group, yielding a fluorescent N-acetyl-(p-amino)phenylalanine label. bibliotekanauki.plnih.gov While this method is effective for peptides, it is not readily applicable to proteins, especially those containing disulfide bridges, due to the lack of selective reduction methods. bibliotekanauki.pl The synthesis of the azlactone itself is achieved by treating N-acetyl-DL-(p-nitro)phenylalanine with a dehydrating agent such as dicyclohexylcarbodiimide (DCC). bibliotekanauki.pl

The resulting labeled peptides can be used in a variety of functional assays. For example, the 4-nitrophenylalanine residue can act as a quencher for a fluorescent amino acid, such as tryptophan. The efficiency of quenching is dependent on the distance and orientation between the donor and acceptor, providing a means to study conformational changes in the peptide upon binding to a target or insertion into a membrane.

Labeling ReagentSynthetic MethodApplication in Functional ProbingReference(s)
Fmoc-L-4-nitrophenylalanineSolid-phase peptide synthesis (SPPS)Site-specific incorporation as an IR probe or FRET quencher peptide.comadvancedchemtech.comchemicalbook.com
N-acetyl-DL-(p-nitro)phenylalanine azlactoneCoupling to peptide N-terminus, followed by reductionIntroduction of a fluorescent label (after reduction) bibliotekanauki.plnih.gov

Spectroscopic and Biophysical Characterization in Macromolecular Contexts

Infrared (IR) Spectroscopy as a Local Polarity and Conformational Probe

Infrared (IR) spectroscopy is a valuable technique for studying the secondary structure of proteins and peptides. researchgate.net The amide I band (1600-1700 cm⁻¹) and amide II band (1510-1580 cm⁻¹) are particularly sensitive to the protein backbone conformation. researchgate.net By introducing specific IR probes, such as N-acetyl-4-nitrophenylalanine, researchers can gain site-specific information about the local environment within a macromolecule. nih.gov

The nitro group (NO₂) of 4-nitrophenylalanine possesses characteristic symmetric and asymmetric stretching vibrations that are sensitive to the polarity of its local environment. nih.govorgchemboulder.com The symmetric stretching frequency, in particular, has been utilized as an effective IR probe. nih.gov Studies have shown that the frequency of the 4-nitrobenzyl band can shift based on its exposure to different solvents, which mimic various protein environments. nih.gov For instance, a red-shift in the symmetric stretching frequency can indicate a more buried or hydrophobic environment. nih.gov

In a study involving the incorporation of L-4-nitrophenylalanine into superfolder green fluorescent protein (sfGFP), the symmetric stretching frequency of the nitro group was observed to be sensitive to its location within the protein. nih.gov When the amino acid was moved from a solvent-exposed position to a partially buried one, a red-shift of 7.7 cm⁻¹ was recorded for the ¹⁴NO₂ symmetric stretching frequency, demonstrating its utility as a probe of local protein environments. nih.gov However, some research has indicated that the 1350 cm⁻¹ 4-nitrobenzyl band may have limited sensitivity as a reporter group for local polarity in certain contexts. researchgate.net

Vibrational Mode Typical Wavenumber Range (cm⁻¹) for Aromatic Nitro Compounds
Asymmetric N-O Stretch1550-1475 orgchemboulder.com
Symmetric N-O Stretch1360-1290 orgchemboulder.com
Aromatic C-H Stretch3100-3000 libretexts.org
Aromatic C-C Stretch (in-ring)1600-1400 libretexts.org

The genetic incorporation of unnatural amino acids with unique spectroscopic signatures, like 4-nitrophenylalanine, provides a powerful, non-intrusive method for site-specific analysis of protein structure and dynamics. nih.gov Isotopic labeling, such as replacing ¹⁴N with ¹⁵N in the nitro group, can be used in conjunction with difference FTIR spectroscopy to isolate the vibrational signals of the probe from the background signals of the protein. nih.gov This approach allows for precise measurement of the probe's vibrational frequencies at specific sites within the protein. nih.gov

Time-resolved FTIR spectroscopy is another powerful application, enabling the monitoring of protein-ligand interactions and conformational changes in real-time without the need for artificial labels. americanlaboratory.com While not specific to this compound, the principles can be applied to proteins containing this probe to study dynamic processes.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis.mdpi.comcopernicus.orgnih.gov

Circular dichroism (CD) spectroscopy is a rapid and widely used technique for assessing the secondary structure of proteins and peptides in solution. researchgate.netspringernature.comscispace.com The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. springernature.com The far-UV region (180-260 nm) of the CD spectrum is dominated by the amide bonds of the protein backbone, and the shape of the spectrum is characteristic of the protein's secondary structure content (e.g., α-helix, β-sheet, random coil). springernature.comnih.govnih.gov

Secondary Structure Characteristic CD Signal
α-HelixNegative bands at ~222 nm and ~208 nm, positive band at ~193 nm. springernature.com
Antiparallel β-SheetNegative band around 218 nm, positive band around 195 nm. springernature.com
Random CoilStrong negative band around 195 nm. springernature.com

Fluorescence-Based Studies of this compound Containing Systems

This compound, and more broadly the 4-nitrophenylalanine (p-NO₂-Phe) residue, serves a critical role in the spectroscopic and biophysical characterization of macromolecular systems, primarily not as a fluorophore itself, but as an efficient fluorescence quencher. researchgate.net Its ability to accept energy from an excited-state donor fluorophore without emitting light makes it an invaluable tool in studies utilizing Fluorescence Resonance Energy Transfer (FRET). bachem.comscielo.br This non-radiative energy transfer process is highly dependent on the distance between the donor and the acceptor, typically in the range of 2-8 nm, allowing for precise measurements of intramolecular and intermolecular distances in proteins and peptides. bachem.comelsevierpure.com

The primary application of this compound and its derivatives in fluorescence-based studies is in the design of fluorogenic enzyme substrates. scielo.brscielo.br In these systems, a fluorescent donor group and the quenching 4-nitrophenylalanine group are incorporated into a single peptide sequence. scielo.br When the peptide is intact, the proximity of the quencher to the fluorophore results in significant quenching of the donor's fluorescence. atto-tec.com Upon enzymatic cleavage of the peptide bond separating the donor and acceptor, the quenching is relieved, leading to a measurable increase in fluorescence intensity. scielo.br This "off-on" signaling provides a continuous and sensitive method for monitoring enzyme activity. rsc.org

The mechanism of quenching by the nitro-phenylalanine moiety is often attributed to FRET, where the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. bachem.comscielo.br The efficiency of this energy transfer is proportional to the inverse sixth power of the distance between the donor and acceptor (1/R⁶), making it a sensitive "spectroscopic ruler". uzh.ch This distance-dependent quenching has been effectively used to probe protein structure, folding, and conformational changes. researchgate.net For instance, the unnatural amino acid p-nitrophenylalanine can be genetically incorporated into proteins alongside a fluorescent amino acid like tryptophan to act as a probe of protein structure and dynamics. researchgate.netresearchgate.net The degree of tryptophan fluorescence quenching by the nearby p-nitrophenylalanine provides information about the distance between these two residues. researchgate.net

Detailed Research Findings

A seminal application of this principle was the development of an internally quenched fluorescent substrate for angiotensin I-converting enzyme (ACE), namely Abz-Gly-Phe(NO₂)-Pro. scielo.brscielo.br In this peptide, the fluorescence of the N-terminal ortho-aminobenzoic acid (Abz) group (the donor) is effectively quenched by the C-terminal 4-nitrophenylalanine [Phe(NO₂)] group (the acceptor). scielo.brscielo.br Cleavage of the peptide by ACE separates the two groups, resulting in an increase in fluorescence that allows for quantification of the enzyme's activity. scielo.br

Similarly, 4-nitrophenylalanine has been paired with other fluorescent donors. It can quench the fluorescence of the dansyl group, and in such systems, substrate cleavage can be monitored at approximately 562 nm with an excitation wavelength of 342 nm. bachem.com Another significant donor is tryptophan. Researchers have developed renin substrates by incorporating tryptophan and p-nitrophenylalanine into peptides. researchgate.net The hydrolysis of a specific peptide by renin led to a 4.5-fold increase in tryptophan fluorescence, indicating that the p-nitrophenylalanine quenched about 78% of the tryptophan's fluorescence in the intact peptide. researchgate.net

The versatility of 4-nitrophenylalanine as a quencher is further demonstrated by its use in coordination compounds and with various fluorescent probes. Studies have shown that the luminescence of certain coordination polymers can be quenched by (D/L)-4-nitrophenylalanine. researchgate.net Furthermore, while this compound itself is used as a quencher or a precursor, its azlactone form can be used to react with peptides. nih.govbibliotekanauki.pl Subsequent reduction of the nitro group can then yield N-acetyl-(p-amino)phenylalanine, a fluorescent marker, though this application is distinct from its role as a quencher. nih.govbibliotekanauki.pl

The following tables summarize the characteristics of FRET systems that utilize 4-nitrophenylalanine as an acceptor.

Table 1: FRET Donor-Acceptor Pairs Involving 4-Nitrophenylalanine This table details common fluorescent donors paired with 4-nitrophenylalanine as the acceptor in FRET-based assays.

Donor (Fluorophore) Acceptor (Quencher) Typical Application Citation
ortho-Aminobenzoic acid (Abz) 4-Nitrophenylalanine Enzyme activity assays (e.g., ACE) scielo.brscielo.br
Tryptophan (Trp) 4-Nitrophenylalanine Enzyme activity assays (e.g., Renin); Protein structure probes researchgate.netresearchgate.net

Table 2: Spectroscopic Data for 4-Nitrophenylalanine FRET Systems This table provides the typical excitation and emission wavelengths for FRET systems where 4-nitrophenylalanine acts as the quencher. The signal is detected by monitoring the fluorescence of the donor.

Donor Acceptor Excitation λ (nm) Emission λ (nm) Research Context Citation
ortho-Aminobenzoic acid (Abz) 4-Nitrophenylalanine ~320 ~420 Protease substrate cleavage bachem.com
Dansyl 4-Nitrophenylalanine ~342 ~562 Protease substrate cleavage bachem.com

Engineering of Peptides and Proteins Through N Acetyl 4 Nitrophenylalanine Incorporation

Genetic Encoding and Site-Specific Incorporation of Non-Canonical Amino Acids

The cornerstone of incorporating an ncAA like N-acetyl-4-nitrophenylalanine into a protein at a specific position is the use of genetic code expansion technologies. This involves repurposing a codon, typically a stop codon, to encode the new amino acid.

Development and Optimization of Orthogonal Translation Systems

The successful site-specific incorporation of an ncAA requires an orthogonal translation system (OTS), which functions independently of the host cell's own translational machinery. mdpi.com An OTS consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.gov This pair must meet strict orthogonality criteria: the orthogonal aaRS should not aminoacylate any of the cell's endogenous tRNAs, and the orthogonal tRNA should not be recognized by any endogenous aaRSs. nih.gov

The development of an OTS for a specific ncAA, such as 4-nitrophenylalanine, typically involves the following steps:

Choosing a Parent System: Most OTSs used in bacteria and eukaryotes are derived from archaeal sources, such as the tyrosyl-tRNA synthetase/tRNA pair from Methanococcus jannaschii or the pyrrolysyl-tRNA synthetase/tRNA pair from Methanosarcina species (M. mazei, M. barkeri). nih.govnih.gov These are chosen because they have sufficient differences from the host's machinery to ensure orthogonality. nih.gov

Engineering the aaRS: The amino acid binding site of the chosen orthogonal aaRS is mutated to create a library of variants. unl.edu This library is then screened to identify mutants that can specifically recognize and charge the desired ncAA (e.g., 4-nitrophenylalanine) onto the orthogonal tRNA. unl.eduacs.org For example, to incorporate 4-nitrophenylalanine in the model eukaryote Saccharomyces cerevisiae, researchers mutated four active site residues of the E. coli tyrosyl-tRNA synthetase. unl.edu

Codon Reassignment: The anticodon of the orthogonal tRNA is mutated to recognize a nonsense codon, most commonly the amber stop codon (UAG). unl.edu When this engineered tRNA is charged with the ncAA, the ribosome reads the UAG codon not as a stop signal but as an instruction to insert the ncAA into the growing polypeptide chain. mdpi.com

Optimization: The efficiency of ncAA incorporation can be limited. Optimization strategies include improving the expression levels of the OTS components and using directed evolution to enhance the activity and specificity of the orthogonal aaRS. acs.orgacs.org Positive and negative selection schemes are often employed to isolate aaRS variants with high fidelity for the target ncAA and low cross-reactivity with canonical amino acids. acs.orgbiorxiv.org

A rationally designed pyrrolysyl-tRNA synthetase mutant, PylRS(N346A/C348A), has been used to genetically encode seven different ortho-substituted phenylalanine derivatives, including o-nitrophenylalanine, in both E. coli and mammalian cells, demonstrating the versatility of these systems. acs.org

Strategies for Multi-Site Incorporation

Incorporating a single ncAA into a protein is now routine, but many applications in materials science and therapeutics require the incorporation of multiple ncAAs into the same protein. researchgate.netstonybrook.edu This presents additional challenges, primarily the competition between the suppressor tRNA and the cell's native release factor 1 (RF1), which recognizes the UAG stop codon and terminates translation. stonybrook.eduacs.org This competition limits the efficiency of suppression, especially at multiple sites. researchgate.net

Several strategies have been developed to enable efficient multi-site incorporation:

Genomically Recoded Organisms: A powerful approach is the use of E. coli strains that have been genomically recoded to eliminate all UAG stop codons, with the essential gene for RF1 also being deleted. stonybrook.eduacs.org In these strains, the UAG codon is completely free, allowing for its unambiguous reassignment to an ncAA without competition from RF1. acs.org This has been shown to permit high-level, multi-site incorporation of ncAAs like p-acetyl-phenylalanine. stonybrook.eduacs.org

Multiple Orthogonal Systems: To incorporate more than one type of ncAA into a single protein, multiple, mutually orthogonal OTSs can be used in parallel. nih.gov This requires each aaRS/tRNA pair to be specific for its own ncAA and its designated codon, without cross-reacting with the other orthogonal pairs or endogenous systems. nih.gov Researchers have successfully combined genetic code expansion with selenocysteine (B57510) insertion technologies to recode two different stop codons for the simultaneous insertion of N-acetyl-l-lysine and selenocysteine. nih.gov

Frameshift and Quadruplet Codons: Beyond repurposing stop codons, unique four-base (quadruplet) or even five-base codons can be used to encode ncAAs. acs.org This strategy expands the number of available "blank" codons, creating possibilities for incorporating several different ncAAs into one protein. acs.org The suppression efficiency for incorporating nitrophenylalanine using a quintet codon in a cell-free system was found to be comparable to that of the amber suppression method. acs.org

Applications in Enzyme Design and Biocatalysis

The ability to introduce ncAAs with unique chemical properties, such as the electron-withdrawing nitro group of this compound, provides a powerful tool for enzyme engineering. rug.nlnih.gov

Enhancement of Enzymatic Activity and Stability

Replacing active site or structurally important residues with ncAAs can dramatically alter an enzyme's performance. The incorporation of 4-nitrophenylalanine (pNF) has been shown to significantly enhance the catalytic activity of several enzymes.

For instance, in a nitroreductase from E. coli, replacing a phenylalanine residue at position 124 with p-nitrophenylalanine resulted in a 30-fold improvement in activity over the wild-type enzyme and a 2.3-fold improvement over the best variant created with canonical amino acids. anu.edu.auwhiterose.ac.uk Similarly, when a phenylalanine in the active site of a different nitroreductase was substituted, the p-nitrophenylalanine variant showed a more than twofold increase in catalytic efficiency (kcat/KM). rug.nl In another study, substituting a tyrosine at position 385 in glutathione (B108866) S-transferase with pNF led to a 4-fold increase in specific activity. nih.gov

These enhancements are often attributed to the unique electronic properties of the nitro group, which can alter electrostatic interactions within the active site, stabilize transition states, or modify the chemical environment to favor catalysis. rug.nlubc.ca

EnzymeOriginal ResidueSubstituted NcAAPositionReported Enhancement
NitroreductasePhenylalaninep-Nitrophenylalanine12430-fold increase in activity over wild-type. whiterose.ac.uk
NitroreductasePhenylalaninep-Nitrophenylalanine->2-fold increase in catalytic efficiency (kcat/KM). rug.nl
Glutathione S-transferaseTyrosinep-Nitrophenylalanine3854-fold increase in specific activity. nih.gov
PvuII EndonucleasePhenylalaninep-FluorophenylalanineGlobal~0.5-fold decrease in specific activity. acs.org

While global replacement of methionine with norleucine has been shown to increase lipase (B570770) activity, the global substitution of phenylalanine with p-fluorophenylalanine in PvuII endonuclease resulted in a slight decrease in specific activity, highlighting that the effects of ncAA incorporation are highly context-dependent. anu.edu.auacs.org

Probing Enzyme Catalytic Mechanisms and Active Site Interactions

Non-canonical amino acids are invaluable as probes for elucidating enzyme mechanisms and dynamics. nih.govanu.edu.au Their unique spectroscopic or biophysical properties can report on the local microenvironment within a protein without significantly perturbing its structure.

L-4-nitrophenylalanine has been used as an infrared probe. nih.gov The vibrational frequency of its nitro group is sensitive to the local electrostatic environment, allowing researchers to characterize protein structure, dynamics, and changes that occur upon substrate binding or catalysis. nih.gov

More broadly, ncAAs with fluorescent side chains can monitor conformational changes, while those containing heavy atoms can aid in X-ray crystallographic studies. nih.gov By strategically placing an ncAA within or near an enzyme's active site, scientists can gain detailed insights into substrate recognition, the nature of catalytic intermediates, and the role of specific residues in the catalytic cycle. ubc.canih.gov

Creation of Novel or Modified Catalytic Functions

Beyond enhancing existing activities, ncAA incorporation can be used to create enzymes with modified or entirely new catalytic functions. rug.nlnih.gov By introducing a new chemical functionality into a protein scaffold, it is possible to generate novel biocatalysts. nih.gov

A dramatic example is the creation of an artificial metalloenzyme. Researchers incorporated the metal-chelating ncAA, 2,2'-bipyridyl-alanine (BpyA), into the Lactococcal multidrug resistance Regulator (LmrR), a protein with no natural catalytic activity. rug.nl The resulting LmrR-BpyA conjugate, when complexed with a copper ion, catalyzed the Friedel-Crafts alkylation of indoles, a reaction not performed by the native protein. rug.nl

While a completely novel function has not yet been reported specifically for this compound, the significant alterations in substrate specificity and catalytic efficiency that it can induce represent a powerful modification of catalytic function. rug.nlnih.gov For example, altering the regio-selectivity of cytochrome P450 enzymes through ncAA incorporation demonstrates how this technique can modify an enzyme's catalytic output. anu.edu.au The ability to introduce functionalities like the nitro group opens the door to designing enzymes that can perform new chemical transformations not seen in nature.

Modulation of Peptide and Protein Functionality

The incorporation of this compound, a non-canonical amino acid, into peptide and protein structures offers a powerful tool for modulating their biological functions. The unique electronic and steric properties of the 4-nitrophenylalanine residue, combined with the stability conferred by N-terminal acetylation, allow for the fine-tuning of molecular interactions, the design of specific receptor ligands, and the enhancement of structural integrity and in vivo performance.

Investigation of Structure-Activity Relationships

The systematic replacement of natural amino acids with this compound is a key strategy for elucidating structure-activity relationships (SAR). The introduction of the nitro group on the phenylalanine ring provides valuable insights into the role of electronic effects, hydrogen bonding, and molecular conformation in biological activity. nih.gov

Detailed research into peptide inhibitors of the Src tyrosine kinase, an enzyme implicated in cancer progression, demonstrates the profound impact of 4-nitrophenylalanine incorporation. In a study of linear peptide analogs of Ac-CIYKYY, the substitution of the fifth amino acid, tyrosine, with 4-nitrophenylalanine resulted in a dramatic increase in inhibitory potency. nih.gov The resulting peptide, Ac-CIYKF(4-NO₂)Y, exhibited an IC₅₀ value of 0.53 μM, representing a nearly 750-fold enhancement in activity compared to the parent peptide. nih.gov

Conversely, replacing the 4-nitrophenylalanine in this potent inhibitor with a standard phenylalanine residue caused a complete loss of inhibitory activity (IC₅₀ > 700 μM). nih.gov This stark contrast underscores the critical importance of the nitro functional group for generating the desired biological effect. Further studies showed that the position of the 4-nitrophenylalanine residue is also crucial; its placement at position 5 was found to be optimal for maximal inhibitory potency. nih.gov The enhanced activity is attributed to a combination of factors, including the electronic effects of the nitro group, its influence on the peptide's conformation, and its potential to form specific hydrogen bonds within the target's binding site. nih.gov

Peptide SequenceModificationInhibitory Potency (IC₅₀ in μM)Reference
Ac-CIYKYYParent Peptide~397.5 nih.gov
Ac-CIYKF(4-NO₂)YTyr at position 5 replaced with 4-Nitrophenylalanine0.53 nih.gov
Ac-CIYKFY4-Nitrophenylalanine at position 5 replaced with Phenylalanine>700 nih.gov

Design of Agonists and Antagonists for Biological Receptors

The design of peptide-based agonists (which activate receptors) and antagonists (which block receptors) is a cornerstone of drug discovery. nih.gov The incorporation of non-canonical amino acids like 4-nitrophenylalanine provides a sophisticated method for converting a native peptide ligand into a more potent and selective therapeutic candidate. Minimal structural changes can lead to profound shifts in biological activity, transforming an agonist into an antagonist or vice versa. nih.gov

The strategy often begins with identifying the key pharmacophore residues—the amino acids essential for the peptide's activity. nih.gov By substituting other residues with unnatural amino acids, researchers can constrain the peptide's conformation, enhance binding affinity, and modulate signal transduction. nih.govnih.gov

The development of potent and selective inhibitors for targets like Src tyrosine kinase serves as a prime example of antagonist design using 4-nitrophenylalanine. As detailed previously, the introduction of a nitro group at a specific position in a peptide sequence created a highly potent inhibitor (an antagonist) from a weakly active parent peptide. nih.gov This demonstrates how the unique electronic properties of 4-nitrophenylalanine can be harnessed to occupy the binding pocket of a receptor or enzyme, thereby blocking the action of the natural ligand. The N-terminal acetylation of such synthetic peptides is a common tactic to protect against degradation by aminopeptidases, further enhancing their potential as drug candidates. nih.gov

While direct examples of this compound being used to create agonists are less common in the reviewed literature, the principles of design remain the same. The goal is to create a molecule that not only binds to the receptor but also stabilizes it in an active conformation. The specific electronic and steric features of the incorporated nitro-amino acid could be tailored to achieve this activation, depending on the specific receptor's structure and activation mechanism.

Engineering Protein Stability and Bioavailability

The therapeutic potential of peptides and proteins can be limited by their poor stability and low bioavailability. nih.gov N-terminal acetylation and the incorporation of non-canonical amino acids are effective strategies to overcome these limitations. nih.govportlandpress.com

Protein Stability: The introduction of this compound can enhance the thermal and conformational stability of proteins. The selection of the substitution site is critical, with considerations for the structural similarity between the original and the replacement amino acid. portlandpress.com In one study, researchers evaluated the effect of incorporating various phenylalanine derivatives, including p-nitrophenylalanine (p-NTF), into an E. coli transketolase to improve its stability. oup.com The aim was to decrease the electron density of the aromatic ring to potentially strengthen π–π stacking interactions within the protein structure. oup.com While in this specific instance the mutant was found to be less stable, the study highlights the strategic approach of using such analogs to probe and engineer stability. Other phenylalanine derivatives, like p-cyanophenylalanine, have successfully increased both the activity and stability of enzymes by forming new hydrogen bonds that stabilize local secondary structures. portlandpress.com

Compound Names

Abbreviation/Common NameFull Chemical Name
This compound(2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid
4-Nitrophenylalanine(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
p-NTFp-nitrophenylalanine
Phenylalanine(2S)-2-amino-3-phenylpropanoic acid
Tyrosine(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
p-cyanophenylalanine(2S)-2-amino-3-(4-cyanophenyl)propanoic acid
Ac-CIYKYYN-acetyl-Cysteinyl-Isoleucyl-Tyrosyl-Lysyl-Tyrosyl-Tyrosine
Ac-CIYKF(4-NO₂)YN-acetyl-Cysteinyl-Isoleucyl-Tyrosyl-Lysyl-4-nitrophenylalanyl-Tyrosine
Ac-CIYKFYN-acetyl-Cysteinyl-Isoleucyl-Tyrosyl-Lysyl-Phenylalanyl-Tyrosine

Computational Chemistry and Molecular Modeling of N Acetyl 4 Nitrophenylalanine Systems

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of molecules and biomolecular systems over time. For peptides containing 4-nitrophenylalanine, MD simulations provide crucial insights into how this unnatural amino acid affects the peptide's structure, flexibility, and interactions with its environment.

MD simulations have also been used to study larger-scale conformational changes, such as the hinge-bending motions in enzymes. In a study of thimet oligopeptidase (TOP), p-nitro-phenylalanine was genetically incorporated as a fluorescence acceptor to probe the enzyme's conformational changes in solution. nih.gov MD simulations support the experimental data, which suggest that substrate or inhibitor binding induces a significant hinge-bending movement, leading to a "closed" structure where the ligand is enclosed within the active site. nih.gov

Furthermore, in the context of designing novel antimicrobial peptides (AMPs), conformational searches using methods like Boltzmann Jump as implemented in molecular modeling software are performed, which can include a brief molecular dynamics run to refine the structures. google.com This approach allows for the exploration of the conformational space of peptides containing 4-nitrophenylalanine to understand how their three-dimensional structure contributes to their biological activity. google.com

The table below summarizes the application of MD simulations in studying peptides containing 4-nitrophenylalanine.

System Studied Computational Method Key Findings Reference
Trichogin GA IV analogs with 4-nitrophenylalanineMD simulations combined with FT-IR, CD, and 2D-NMRThe incorporation of 4-nitrophenylalanine did not significantly alter the overall helical conformation of the peptide. researchgate.net
Thimet oligopeptidase with p-nitro-phenylalanineMD simulationsSupported the model of a large hinge-bending motion upon ligand binding, leading to a closed conformation. nih.gov
Antimicrobial peptides containing 4-nitrophenylalanineConformational search with MD refinementUsed to explore the conformational landscape and its relationship to antimicrobial activity. google.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic properties of molecules and their non-covalent interactions. For N-acetyl-4-nitrophenylalanine and related peptides, DFT provides a theoretical framework to investigate the influence of the electron-withdrawing nitro group on the molecule's geometry, charge distribution, and interaction energies.

DFT calculations have been used to simulate the theoretical structure of 4-nitrophenylalanine in different solvent environments, such as DMSO, to understand its self-assembling patterns. researchgate.net These calculations, in conjunction with experimental data, help to elucidate the hydrogen bonding and other intermolecular forces that drive the formation of supramolecular structures. researchgate.net

In the context of peptide conformation, DFT has been employed to study the energetics of specific interactions. For example, in peptides with a proline-aromatic sequence, DFT calculations using the M06-HF functional were used to determine the interaction energies of C−H/π interactions that stabilize turn structures. acs.org These studies included peptides with 4-nitrophenylalanine to probe the effect of electron-deficient aromatic rings on the cis-trans isomerization of the proline amide bond. acs.org

Furthermore, DFT has been utilized to investigate the electronic properties of a series of phenylalanine analogs, including 4-nitrophenylalanine, within the context of amyloid formation. nih.gov These calculations help to deconvolute the steric and electronic effects of different substituents on the self-assembly of peptides derived from human islet amyloid polypeptide (hIAPP). nih.gov The electron-withdrawing nature of the nitro group in 4-nitrophenylalanine significantly alters the π-electron distribution of the aromatic ring, which in turn influences its aggregation propensity. nih.gov The use of DFT is also mentioned in the study of aromatic compounds with perfluoroalkyl groups, highlighting its utility in understanding the impact of electron-withdrawing substituents on molecular electronic properties. science.gov

The following table outlines some applications of DFT in studying systems containing 4-nitrophenylalanine.

System Studied Computational Method Key Findings Reference
4-nitrophenylalanine in DMSODFTSimulated the theoretical structure to understand self-assembly and hydrogen bonding. researchgate.net
Proline-aromatic peptides with 4-nitrophenylalanineDFT (M06-HF)Calculated interaction energies to understand the influence of electron-deficient rings on C−H/π interactions and proline isomerization. acs.org
hIAPP-derived peptides with 4-nitrophenylalanineDFTInvestigated the electronic properties to distinguish between steric and electronic effects on amyloid aggregation. nih.gov

Substrate Docking Studies in Enzyme Active Sites

Substrate docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its de-acetylated form, docking studies are crucial for understanding how this unnatural amino acid is recognized and processed by enzymes.

One notable example is the study of L-amino acid deaminase (LAAD) from Proteus myxofaciens (PmaLAAD). Docking analysis was performed with Autodock Vina to understand the binding of various L-amino acids, including L-4-nitrophenylalanine, to the enzyme's active site. polimi.it The results showed that PmaLAAD has a high catalytic efficiency and apparent substrate affinity for L-4-nitrophenylalanine, even higher than for the natural substrate L-phenylalanine. polimi.itnih.gov This suggests that the active site of PmaLAAD can favorably accommodate the nitro-substituted aromatic ring.

In the field of enzyme engineering, docking studies are instrumental in designing mutants with altered substrate specificities. For instance, in the engineering of a d-amino acid dehydrogenase (DAADH), docking of phenylpyruvate into the enzyme's active site revealed that certain mutations could increase the hydrophobicity and volume of the active site, thereby facilitating the accommodation of aromatic substrates. nih.gov While this study focused on the keto acid precursor, the principles are directly applicable to the binding of aromatic amino acids like 4-nitrophenylalanine.

Furthermore, in the study of phenylalanine ammonia (B1221849) lyase (PAL), which is known to react with L-4-nitrophenylalanine, the three-dimensional structure of the enzyme has allowed for the modeling of the bound substrate at a high confidence level. researchgate.net Such models are essential for proposing and evaluating reaction mechanisms, including the crucial step of electrophilic attack. researchgate.net

The table below provides a summary of docking studies involving 4-nitrophenylalanine.

Enzyme Computational Method Key Findings Reference
L-amino acid deaminase (PmaLAAD)Docking analysis (Autodock Vina)L-4-nitrophenylalanine binds with high affinity and catalytic efficiency, suggesting favorable accommodation in the active site. polimi.itnih.gov
Engineered d-amino acid dehydrogenase (DAADH)Molecular dockingMutations can be designed to increase the active site's hydrophobicity and volume to better accommodate aromatic substrates. nih.gov
Phenylalanine ammonia lyase (PAL)Substrate modeling based on 3D structureAllowed for high-confidence modeling of the bound substrate, aiding in the elucidation of the reaction mechanism. researchgate.net

Machine Learning and Computational Design in Peptide and Protein Engineering

Machine learning and computational design are at the forefront of modern peptide and protein engineering, enabling the creation of novel biomolecules with desired properties. The inclusion of non-canonical amino acids like 4-nitrophenylalanine into these computational frameworks expands the chemical space available for design.

Computational design strategies for antimicrobial peptides (AMPs) have been developed that utilize specific physicochemical properties to predict activity. google.com These models can incorporate a wide range of amino acids, including unnatural ones like 4-nitrophenylalanine, to design peptides with enhanced potency and selectivity. google.com

In a broader context, a crucial next step in protein engineering is the integration of ncAAs into deep-learning frameworks for enzyme design. nih.govacs.org These advanced computational methods have already shown success in designing proteins that bind small molecules and in creating new enzymes. By incorporating the unique properties of ncAAs like 4-nitrophenylalanine, these machine learning models could be used to design biocatalysts with novel functions and improved efficiencies with a high degree of accuracy. nih.govacs.org

Machine learning is also being applied to predict the biological activity of peptides based on their sequence. For example, machine learning models have been used to predict the tissue-specific targeting activity of peptides, which can guide the design of peptide-based drug delivery systems. Such models could be trained on datasets that include peptides containing 4-nitrophenylalanine to learn the sequence features that contribute to specific targeting.

In the development of new therapeutics, such as GLP-1R agonists, computational modeling plays a role in understanding the interaction between a peptide and its receptor. proteindesign.org While a study showed that the substitution of a residue with 4-nitrophenylalanine in a GLP-1 analogue dramatically decreased its activity, likely due to the rigidity of the aromatic side chain, this information is valuable for refining computational models and guiding future designs. nih.gov

The table below highlights the role of machine learning and computational design in the context of peptides containing 4-nitrophenylalanine.

Application Area Computational Approach Relevance to 4-nitrophenylalanine Reference
Antimicrobial Peptide DesignComputational models based on physicochemical properties4-nitrophenylalanine can be included as a building block in the design of novel AMPs with predicted activity. google.com
Enzyme DesignDeep-learning frameworksIntegration of ncAAs like 4-nitrophenylalanine into these frameworks will enable the design of novel biocatalysts. nih.govacs.org
Peptide-based Drug TargetingMachine learning models for activity predictionCan be used to predict the targeting capabilities of peptides containing 4-nitrophenylalanine based on their sequence.
Therapeutic Peptide OptimizationComputational modeling of peptide-receptor interactionsProvides insights into how the incorporation of 4-nitrophenylalanine affects binding and activity, guiding the design of more effective therapeutics. proteindesign.orgnih.gov

Advanced Analytical Method Development and Validation for N Acetyl 4 Nitrophenylalanine

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of chemical substances into their individual components. khanacademy.org For N-acetyl-4-nitrophenylalanine, various chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are pivotal for its isolation and quantification.

HPLC is a premier technique for the analysis of N-acetylated amino acids due to its high resolution and sensitivity. insights.bio Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase is used with a polar mobile phase.

Method development for this compound often involves optimizing several parameters to achieve efficient separation from other components in a mixture. Key parameters include the choice of column, mobile phase composition, flow rate, and detector wavelength. For instance, a C18 column is a common choice for the stationary phase. nih.govpharmaleads.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com The inclusion of an ion-pairing agent, such as tetrabutylammonium (B224687) bromide (TBAB), or an acid, like phosphoric or formic acid, in the mobile phase can improve peak shape and retention time for ionic analytes. nih.govsielc.com

Chiral HPLC is essential for separating the D- and L-enantiomers of this compound. This is achieved using chiral stationary phases (CSPs), such as those based on macrocyclic antibiotics like Ristocetin A, which can differentiate between the stereoisomers. mst.edu

The following table summarizes exemplary HPLC conditions that can be adapted for the analysis of this compound, based on methods developed for structurally related compounds.

Table 1: Exemplary HPLC Method Parameters for Nitrophenylalanine Derivatives

Parameter Condition 1 (Achiral RP-HPLC) Condition 2 (Chiral HPLC)
Column C18, 5 µm particle size pharmaleads.com Chirobiotic Ristocetin A CSP mst.edu
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid sielc.com Methanol/0.1% Triethylamine Acetate (TEAA), pH 4.1 sigmaaldrich.com
Elution Mode Isocratic or Gradient nih.govpharmaleads.com Isocratic sigmaaldrich.com
Flow Rate 1.0 mL/min nih.gov 1.0 mL/min mst.edu
Detection UV at 270-290 nm nih.govbibliotekanauki.pl UV at 280 nm mst.edu

| Internal Standard | 4-Ethylphenol (structurally similar) nih.gov | Not specified |

Beyond HPLC, other chromatographic techniques are valuable for the purification and preliminary analysis of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor reaction progress, identify compounds in a mixture, and determine the purity of a substance. khanacademy.orgnih.gov For this compound, TLC on silica (B1680970) gel plates can be used, with visualization under UV light due to the UV-absorbing nitrophenyl group. bibliotekanauki.pl

Column Chromatography: Gravity column chromatography is a standard method for purifying chemical compounds on a larger scale than TLC. khanacademy.org Following a synthesis, this compound can be purified from by-products and unreacted starting materials by passing the crude mixture through a column packed with a stationary phase like silica gel. bibliotekanauki.pl

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. nih.gov It can be employed in the purification of this compound, particularly in complex biological samples, by exploiting the negative charge of its carboxyl group at neutral or basic pH. nih.gov

Mass Spectrometry (MS) for Identification and Structural Characterization

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. nih.gov The compound has a monoisotopic mass of approximately 252.0746 daltons. nih.govepa.gov

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HPLC (LC-MS) that allows for the analysis of thermally labile and non-volatile molecules. In positive ion mode, this compound can be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 253.1. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. researchgate.net

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint, enabling definitive identification of the compound. The fragmentation of this compound would likely involve characteristic losses, such as the loss of the acetyl group, water, or the carboxyl group.

Table 2: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₁₁H₁₂N₂O₅ nih.gov
Average Mass 252.226 g/mol epa.gov
Monoisotopic Mass 252.074621 g/mol nih.govepa.gov
Expected [M+H]⁺ Ion (ESI-MS) m/z 253.082 Calculated

| Expected [M-H]⁻ Ion (ESI-MS) | m/z 251.067 | Calculated |

Spectrophotometric and Spectrofluorimetric Methodologies for Detection

The presence of the 4-nitrophenyl group in this compound imparts distinct spectroscopic properties that are useful for its detection and quantification.

UV-Visible Spectrophotometry: The nitroaromatic chromophore in the molecule results in strong absorption of ultraviolet (UV) light. bibliotekanauki.pl Spectrophotometric analysis of related nitro-containing compounds shows a characteristic absorption maximum in the range of 270-290 nm. nih.govbibliotekanauki.pl This property is widely exploited for detection in HPLC (HPLC-UV) and for direct quantification in pure solutions using the Beer-Lambert law. nih.govoup.com

Spectrofluorimetry: While this compound itself is not significantly fluorescent, its 4-nitrophenylalanine moiety is a highly effective fluorescence quencher. pharmaleads.comasm.org This property is ingeniously used in the design of fluorogenic enzyme substrates. pharmaleads.comasm.org In such substrates, a fluorescent group (fluorophore) is placed in proximity to the 4-nitrophenylalanine residue. In the intact molecule, the fluorescence is quenched. Upon enzymatic cleavage of the substrate, the fluorophore is separated from the quencher, leading to a significant increase in fluorescence intensity that can be measured to determine enzyme activity. pharmaleads.comasm.org For example, substrates containing the fluorophore/quencher pair pyrenylalanine (Pya) and 4-nitrophenylalanine (Nop) have been developed for this purpose. asm.org

Method Validation Principles in Research and Development

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. nih.govijper.org The principles of method validation, often following guidelines from the International Council for Harmonisation (ICH), ensure the quality and consistency of analytical data. ijper.org

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ajpp.in

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on samples spiked with a known amount of the analyte. nih.govsrce.hr

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility. nih.govajpp.in

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. ajpp.in

Table 3: Typical Acceptance Criteria for Analytical Method Validation

Validation Parameter Typical Acceptance Criterion
Linearity (Correlation Coefficient, r²) ≥ 0.999 researchgate.net
Accuracy (% Recovery) 98.0% - 102.0% srce.hr
Precision (Repeatability, RSD) ≤ 2% ajpp.in
Intermediate Precision (RSD) ≤ 2% nih.gov
Robustness (RSD) ≤ 2% ajpp.in

| LOQ Precision (RSD) | ≤ 10-20% nih.gov |

Emerging Applications and Future Research Directions

N-Acetyl-4-nitrophenylalanine in the Development of Coordination Compounds and Sensors

The structural characteristics of this compound and its derivatives make them suitable for applications in coordination chemistry and sensor technology. The nitro group, in particular, offers unique spectroscopic and electronic properties that can be exploited for sensing applications.

Research has demonstrated that coordination polymers (CPs) and metal-organic frameworks (MOFs) incorporating related N-acetyl-L-phenylalanine ligands can be designed as luminescent sensors. researchgate.net These materials can effectively detect nitroaromatics through a process of luminescence quenching. researchgate.net Notably, the luminescence of certain coordination polymers can be quenched by (D/L)-4-nitrophenylalanine, indicating the potential for developing sensors that can recognize this and similar molecules. researchgate.net

Furthermore, the nitro group of nitrophenylalanine itself can act as a sensitive probe for monitoring energy flow within peptides. nih.gov Using femtosecond IR-pump-IR-probe experiments, scientists have shown that the vibrational absorptions of the NO₂ group respond rapidly (within less than 2 picoseconds) to the excitation of other vibrational modes in the molecule. nih.gov This rapid response points to significant coupling between the nitro group and other parts of the molecule, allowing it to act as a localized sensor for vibrational energy and heat transfer. nih.gov This capability makes the nitro-phenylalanine moiety a valuable tool for studying ultrafast energy redistribution processes in peptides and proteins. nih.gov

Integration into Novel Materials for Stimuli-Responsive Systems

"Smart" or stimuli-responsive materials, which can change their physical or chemical properties in response to external cues, are at the forefront of materials science, with applications in drug delivery and tissue engineering. nih.govnih.gov These materials can react to a variety of stimuli, including light, pH changes, temperature, and specific chemical moieties. nih.govanr.fr The goal is to create systems that can, for example, release a therapeutic agent in a controlled manner when a specific biological or external trigger is applied. nih.gov

The incorporation of non-standard amino acids is a recognized strategy for creating novel stimuli-responsive materials. biorxiv.org While direct integration of this compound into such systems is an emerging area, its structure is well-suited for this purpose. The nitroaromatic group can be responsive to specific stimuli, such as reduction in a hypoxic environment or interaction with specific enzymes. Self-immolative polymers (SIPs), which depolymerize in response to a trigger, represent a sophisticated class of these materials. anr.fr The design of new SIP structures sensitive to external stimuli like near-infrared (NIR) light is a key research objective, aiming to overcome limitations of existing systems for applications like controlled drug release from nanofiber scaffolds. anr.fr

Exploration in Biomedical and Pharmaceutical Development

In the biomedical and pharmaceutical arenas, this compound serves as a key intermediate and a functional component in the design of advanced therapeutic systems.

The prodrug approach, where an inactive derivative of a drug is designed to be activated in vivo, is a widely used strategy to overcome issues with a drug's formulation, delivery, or toxicity. nih.gov this compound is a valuable precursor in this field. For instance, it has been synthesized as an intermediate in the development of phosphoramidate-based prodrugs designed for the intracellular delivery of phosphotyrosine peptidomimetics. nih.gov This particular synthesis involves the acetylation of 4-nitrophenylalanine to produce this compound, which is then further modified. nih.gov

Furthermore, N-acetyl-p-nitro-D,L-phenylalanine has been identified as a starting material in synthetic routes for the anticancer agent Melphalan, highlighting its role as a key building block in the synthesis of established drug candidates. google.com Another example involves the use of a related structure, N-acetyl-L-alanine, in the synthesis of 4-[(nitrooxy)methyl]phenyl-N-acetyl-L-alaninate (NPAA), a unique prodrug designed to be activated by oxidized protein hydrolase. researchgate.net These examples underscore the utility of the N-acetylated amino acid scaffold in creating bioreversible drug derivatives. nih.govjiwaji.edu

The incorporation of this compound and its de-acetylated form, 4-nitrophenylalanine, into peptides can lead to significant biological activities that go beyond simple enzyme-substrate interactions. A notable example is in the development of potent inhibitors for histone methyltransferases, which are important targets in cancer research. nih.gov

In a study targeting the histone methyltransferase SETD8, researchers systematically replaced the native lysine (B10760008) residue in a substrate peptide with various natural and unnatural amino acids. nih.gov The substitution with p-nitrophenylalanine was one of the modifications tested in an effort to convert the substrate peptide into a potent inhibitor. nih.gov This approach of using structure-based design to repurpose a substrate into an inhibitor demonstrates a sophisticated application of unnatural amino acids. nih.gov The goal is to create molecules that bind tightly to the enzyme's active site but are not processed, thereby blocking the enzyme's function. nih.gov This research highlights how the unique steric and electronic properties of the nitrophenylalanine side chain can be leveraged to achieve potent and specific biological effects.

Rational design involves the deliberate modification of molecules to achieve new or enhanced properties. The site-specific incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful tool for this purpose, enabling the creation of therapeutics with improved stability, potency, and novel functions. nih.govnih.gov

4-Nitrophenylalanine is frequently used in this context. It can be incorporated into proteins to act as a spectroscopic probe to study protein structure and dynamics. nih.gov Its unique properties also allow it to be used to enhance protein function. For example, substituting a phenylalanine with p-nitrophenylalanine in the active site of a nitroreductase led to a more than two-fold increase in the enzyme's catalytic efficiency. rug.nl

In peptide design, 4-nitrophenylalanine can serve as a building block for synthetic peptides with specific functions. ontosight.ai It is also used as a quencher molecule in Förster Resonance Energy Transfer (FRET) peptides. formulationbio.com In a FRET pair, a fluorescent donor is paired with a quencher; when they are close, the fluorescence is quenched. This allows for the study of enzyme activity or peptide conformational changes that cause the donor and quencher to separate, resulting in a fluorescent signal. formulationbio.com The use of 4-nitrophenylalanine in such rationally designed systems demonstrates its value in creating sophisticated tools and potential therapeutics. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for N-acetyl-4-nitrophenylalanine?

  • Methodology : The synthesis typically involves acetylation of 4-nitrophenylalanine using acetic anhydride under alkaline conditions. For example, a procedure analogous to N-acetylphenylalanine synthesis involves dissolving phenylalanine in NaOH, followed by controlled addition of acetic anhydride under supervision to avoid exothermic reactions . Advanced derivatives may require additional steps, such as reacting N-acetyl-4-chloromethyl phenylalanine ethyl ester with dialkylamines to introduce functional groups, followed by hydrolysis and Boc protection for peptide synthesis applications .

Q. How is this compound purified and characterized post-synthesis?

  • Methodology : Purification often employs column chromatography or recrystallization. Characterization relies on NMR (to confirm acetyl and nitro group positions), mass spectrometry (for molecular weight verification), and HPLC (to assess purity). For example, derivatives like 4-nitro-L-phenylalanine monohydrate are analyzed for enantiomeric purity using chiral columns . Safety protocols, including fume hood use and personal protective equipment (PPE), must be followed during handling .

Q. What are the primary applications of this compound in biochemical research?

  • Methodology : This compound is used as a building block in peptide synthesis. Its nitro group enables photoactivation or chemical modification, while the acetyl group protects the amino terminus during solid-phase synthesis. For instance, Boc-protected derivatives are incorporated into peptides to study structure-activity relationships .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives under varying conditions?

  • Methodology : Systematic optimization involves adjusting reaction temperature, solvent polarity (e.g., dichloromethane vs. ether), and catalyst/base ratios. For example, formylation reactions of phenylalanine derivatives show higher efficiency in anhydrous dichloromethane with triethylamine as a base . Kinetic studies using TLC or HPLC can monitor intermediate formation .

Q. How should contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved?

  • Methodology : Discrepancies may arise from impurities or tautomeric forms. Cross-validate data using multiple techniques:

  • NMR : Confirm the presence of acetyl (δ ~2.0 ppm) and nitro (δ ~8.0 ppm for aromatic protons) groups.
  • High-resolution MS : Verify the molecular ion peak ([M+H]+) against theoretical values.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. What strategies mitigate instability of this compound in aqueous or acidic environments?

  • Methodology : The nitro group’s electron-withdrawing nature increases susceptibility to hydrolysis. Stability studies recommend:

  • Storage : Lyophilized solid at -20°C in inert atmospheres .
  • Buffered solutions : Use pH 7–8 buffers to prevent deacetylation.
  • Derivatization : Introduce stabilizing groups (e.g., Boc or Fmoc) during synthesis .

Q. How do steric and electronic effects of the nitro group influence reactivity in peptide coupling reactions?

  • Methodology : The nitro group’s meta-directing effects alter electrophilic substitution patterns. In peptide synthesis, it may hinder coupling efficiency due to steric bulk. Comparative studies using 4-nitro vs. 4-methyl phenylalanine derivatives reveal slower reaction rates, necessitating extended activation times with reagents like HATU .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of nitro-containing dust .
  • Spill management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.